
2-(But-2-en-1-yl)-4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-en-1-yl)-4-chlorobenzoic acid is an organic compound that features a benzoic acid core substituted with a but-2-en-1-yl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)-4-chlorobenzoic acid typically involves the alkylation of 4-chlorobenzoic acid with a but-2-en-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-en-1-yl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The but-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the but-2-en-1-yl group can be reduced to form a saturated butyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-(But-2-en-1-yl)-4-chlorobenzaldehyde or this compound.
Reduction: Formation of 2-(Butyl)-4-chlorobenzoic acid.
Substitution: Formation of 2-(But-2-en-1-yl)-4-aminobenzoic acid or 2-(But-2-en-1-yl)-4-thiolbenzoic acid.
Scientific Research Applications
2-(But-2-en-1-yl)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-2-en-1-yl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The but-2-en-1-yl group can participate in conjugation with other molecules, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(But-2-en-1-yl)benzoic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-Chlorobenzoic acid: Lacks the but-2-en-1-yl group, which affects its chemical properties and applications.
2-(But-2-en-1-yl)-4-methylbenzoic acid: Substitutes the chlorine atom with a methyl group, altering its chemical behavior.
Properties
CAS No. |
61436-78-0 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
2-but-2-enyl-4-chlorobenzoic acid |
InChI |
InChI=1S/C11H11ClO2/c1-2-3-4-8-7-9(12)5-6-10(8)11(13)14/h2-3,5-7H,4H2,1H3,(H,13,14) |
InChI Key |
TXLHBPGXTOURFD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=C(C=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




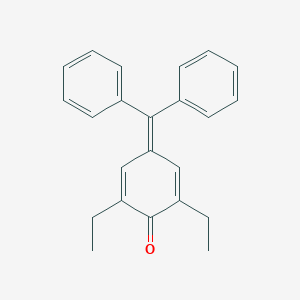
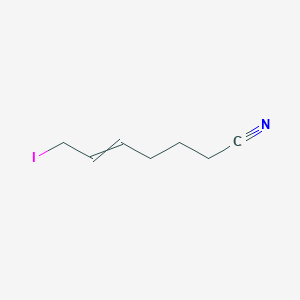
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)

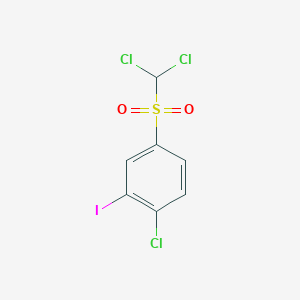
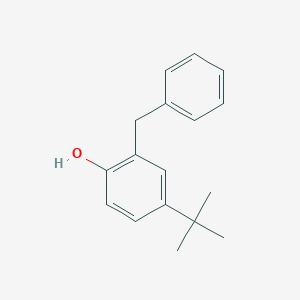
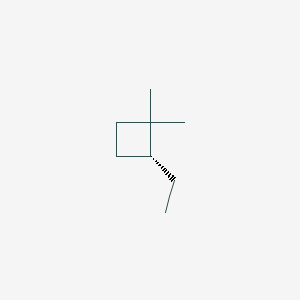
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)

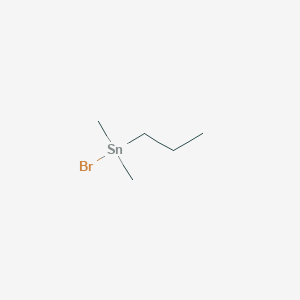

![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
